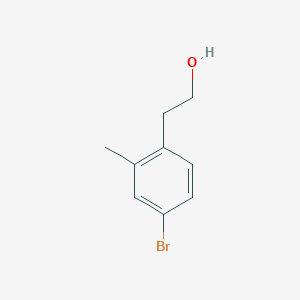![molecular formula C18H15N3O3S B2988645 4-((E)-((Z)-(4-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)噻唑-2(3H)-亚烷基)腙)甲基)苯酚 CAS No. 1322879-11-7](/img/structure/B2988645.png)
4-((E)-((Z)-(4-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)噻唑-2(3H)-亚烷基)腙)甲基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a phenol group, a thiazole group, and a hydrazone group, all of which have distinct chemical properties .
Molecular Structure Analysis
This typically involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which can provide information about the compound’s molecular geometry, the connectivity of its atoms, and its molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Given the functional groups present in your compound, it could potentially participate in a variety of reactions, such as acid-base reactions (due to the phenol group) and redox reactions .Physical And Chemical Properties Analysis
This would include studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (UV-Vis, IR, NMR, etc.) .科学研究应用
光动力治疗应用
与 4-((E)-((Z)-(4-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)噻唑-2(3H)-亚烷基)腙)甲基)苯酚 结构相似的化合物合成和表征在光动力治疗 (PDT) 中显示出巨大的潜力。例如,Pişkin、Canpolat 和 Öztürk (2020) 的一项研究合成了具有优异荧光特性和高单线态氧量子产率的新型锌酞菁衍生物,这对于通过 PDT 进行癌症治疗中的 II 型光敏剂至关重要 Pişkin、Canpolat 和 Öztürk,2020。
催化和合成应用
具有 2,3-二氢苯并[b][1,4]二氧杂环部分的化合物已被探索其催化应用。Ghorbanloo 和 Alamooti (2017) 报道了具有噻唑-腙配体的钼 (VI) 配合物的合成,展示了在氧化反应中有效的催化,展示了这些化合物在合成化学中的用途 Ghorbanloo 和 Alamooti,2017。
抗肿瘤和抗菌特性
4-((E)-((Z)-(4-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)噻唑-2(3H)-亚烷基)腙)甲基)苯酚 的结构基序在抗肿瘤和抗菌剂的开发中很重要。Gomha、Edrees 和 Altalbawy (2016) 的一项研究合成了含有噻吩部分的双吡唑基-噻唑,揭示了对肝细胞癌有希望的抗肿瘤活性 Gomha、Edrees 和 Altalbawy,2016。
荧光传感
Suman 等人 (2019) 的研究开发了能够选择性检测 Al3+ 和 Zn2+ 离子的苯并咪唑和苯并噻唑共轭席夫碱传感器。这些发现突出了此类化合物在开发用于金属离子的灵敏且选择性的荧光传感器中的潜力 Suman、Bubbly、Gudennavar 和 Gayathri,2019。
作用机制
Target of Action
For instance, some phenolic compounds have been found to interact with enzymes, receptors, and DNA, thereby influencing various physiological processes .
Mode of Action
Phenolic compounds generally exert their effects through their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and other cellular components, altering their structure and function .
Biochemical Pathways
Phenolic compounds, including this compound, are products of secondary metabolism in plants. They are synthesized through either the shikimate/phenylpropanoid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways lead to the production of a wide variety of phenolic compounds, each with unique properties and effects.
Pharmacokinetics
Phenolic compounds in general are known to be absorbed in the intestines, distributed throughout the body, metabolized mainly in the liver, and excreted in urine .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities . They can also modulate cell signaling pathways and gene expression, leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds. Factors such as pH, temperature, and the presence of other compounds can affect their stability and activity. Moreover, the biological environment, including the presence of enzymes and other biomolecules, can also influence their action .
安全和危害
未来方向
属性
IUPAC Name |
4-[(E)-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-14-4-1-12(2-5-14)10-19-21-18-20-15(11-25-18)13-3-6-16-17(9-13)24-8-7-23-16/h1-6,9-11,22H,7-8H2,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHYQQNDXGEOK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

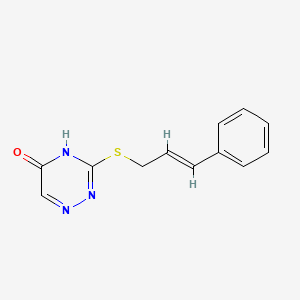
![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)
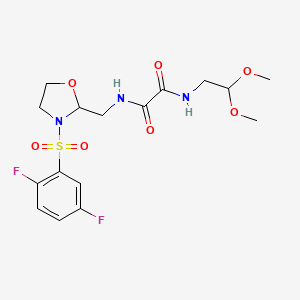

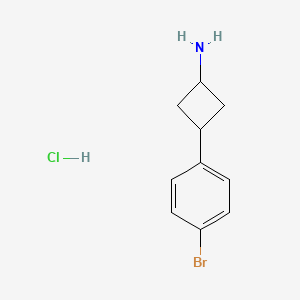
![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
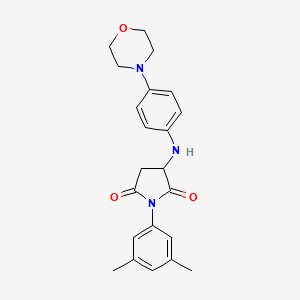
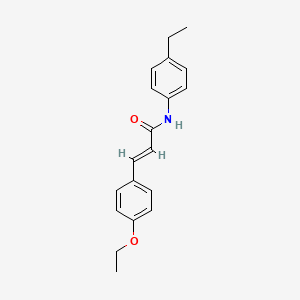
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)
